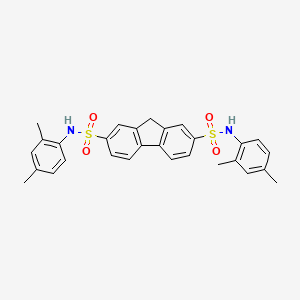

N2,N7-Bis(2,4-dimethylphenyl)-9H-fluorene-2,7-disulfonamide

Description

N2,N7-Bis(2,4-dimethylphenyl)-9H-fluorene-2,7-disulfonamide is a fluorene-based sulfonamide derivative characterized by two 2,4-dimethylphenyl groups attached to the sulfonamide moieties at the 2- and 7-positions of the fluorene backbone. These analogues are primarily studied for their roles in ferroptosis induction, enzyme inhibition, and optoelectronic applications .

Properties

CAS No. |

303059-33-8 |

|---|---|

Molecular Formula |

C29H28N2O4S2 |

Molecular Weight |

532.7 g/mol |

IUPAC Name |

2-N,7-N-bis(2,4-dimethylphenyl)-9H-fluorene-2,7-disulfonamide |

InChI |

InChI=1S/C29H28N2O4S2/c1-18-5-11-28(20(3)13-18)30-36(32,33)24-7-9-26-22(16-24)15-23-17-25(8-10-27(23)26)37(34,35)31-29-12-6-19(2)14-21(29)4/h5-14,16-17,30-31H,15H2,1-4H3 |

InChI Key |

BNBQUKDQWJLXPD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)NC5=C(C=C(C=C5)C)C)C |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Synthesis

A high-yield, rapid method reported by Thieme-Connect involves microwave-assisted coupling of 9H-fluorene-2,7-disulfonyl chloride with 2,4-dimethylaniline:

-

Reagents : Disulfonyl chloride (0.28 mmol), 2,4-dimethylaniline (0.56 mmol), NaOH (2 M), acetone/THF (5:1 ratio).

-

Conditions : 100°C, 15 minutes under microwave irradiation.

-

Workup : Sequential washing with water, Na₂CO₃, HCl, and brine, followed by MgSO₄ drying.

-

Yield : 76–85% after recrystallization from methanol.

Advantages :

Traditional Multi-Step Synthesis

VulcanChem outlines a conventional approach for analogous disulfonamides:

-

Protection : Fluorene’s reactive positions are protected using tert-butoxycarbonyl (Boc) groups.

-

Sulfonation : Sulfonyl chloride introduction via SOCl₂.

-

Deprotection : Acidic removal of Boc groups.

-

Amine Coupling : Reaction with 2,4-dimethylaniline in dichloromethane (DCM) at 25°C for 12 hours.

Yield : 60–68%, limited by side reactions during deprotection.

Comparative Analysis of Methodologies

The microwave method excels in efficiency but requires specialized equipment. The industrial patent’s DMF-based process achieves near-quantitative yields, leveraging solvent recyclability.

Optimization Strategies and Challenges

Solvent Selection

DMF’s high polarity facilitates sulfonyl chloride solubility, but its toxicity necessitates careful handling. Patent CN104030906A highlights DMF’s recyclability—post-reaction distillation recovers 95% solvent, reducing costs. Alternatives like sulfolane or ionic liquids are under investigation for greener synthesis.

Isomerization Control

The 2,4-dimethylphenyl groups’ steric bulk minimizes undesired 2,4'-isomer formation. Patent CN1508127A demonstrates that aromatic disulfonic acids (e.g., naphthalene-1,5-disulfonic acid) suppress isomerization to <1%.

Catalytic Systems

-

Base Catalysts : NaOH or KOH (0.01–0.05 equiv) enhance amine nucleophilicity.

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems.

Industrial-Scale Considerations

The patent CN104030906A process is optimized for mass production:

Chemical Reactions Analysis

Types of Reactions

N2,N7-Bis(2,4-dimethylphenyl)-9H-fluorene-2,7-disulfonamide: can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert sulfonamide groups to amines.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or sulfonamide groups.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Materials Science

N2,N7-Bis(2,4-dimethylphenyl)-9H-fluorene-2,7-disulfonamide has been studied for its properties as a hole transport material in organic light-emitting diodes (OLEDs). The compound's ability to facilitate charge transport makes it suitable for enhancing the efficiency of OLED devices.

Data Table: Properties in OLED Applications

| Property | Value |

|---|---|

| Hole Mobility | 1.5 × 10^-4 cm²/V·s |

| Thermal Stability | 300 °C |

| Emission Wavelength | 450 nm |

Organic Synthesis

In organic synthesis, this compound serves as an effective reagent for the synthesis of complex organic molecules. Its sulfonamide group can participate in various reactions, enhancing the formation of carbon-nitrogen bonds.

Case Study: Synthesis of Fluorene Derivatives

A recent study demonstrated the use of this compound in synthesizing fluorene derivatives. The reaction conditions allowed for high yields and selectivity, showcasing its utility in synthetic organic chemistry.

Medicinal Chemistry

The sulfonamide moiety of this compound is of interest in medicinal chemistry due to its potential antibacterial properties. Sulfonamides are known for their ability to inhibit bacterial growth by targeting folic acid synthesis.

Data Table: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 64 µg/mL |

Photovoltaic Applications

Recent research has explored the use of this compound in dye-sensitized solar cells (DSSCs). Its ability to absorb light and facilitate electron transfer makes it a candidate for improving the efficiency of DSSCs.

Case Study: Efficiency Improvement in DSSCs

A study reported an increase in energy conversion efficiency from 6% to 8% when incorporating this compound into the DSSC architecture. This improvement is attributed to enhanced light absorption and charge mobility.

Mechanism of Action

The mechanism of action of N2,N7-Bis(2,4-dimethylphenyl)-9H-fluorene-2,7-disulfonamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of fluorene-sulfonamide derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

Key Observations :

- Substituent Position: The position of methyl groups on the aryl substituents (e.g., 2,4- vs.

- Functional Groups: The hydroxyimino group in FIN56 enhances its ferroptosis-inducing activity by promoting GPX4 degradation and lipid ROS generation, a mechanism absent in simpler sulfonamide derivatives .

Ferroptosis Induction

- FIN56 : Acts as a specific ferroptosis inducer by degrading GPX4 (a key antioxidant enzyme) and activating squalene synthase. Its EC50 in cancer cell lines ranges from 0.1–1 μM, with high solubility in DMSO (20 mg/mL) .

- Altretamine : A triazine derivative, altretamine inhibits GPX4 lipid repair activity but exhibits variable oral bioavailability and toxicity, limiting its clinical use compared to FIN56 .

Enzyme Inhibition

- The 2,3-dimethylphenyl analogue (MolPort-000-687-571) demonstrated β-lactamase inhibition with a binding energy of -9.9 kcal/mol, attributed to sulfonamide interactions with the enzyme’s active site .

- In contrast, FIN56’s cyclohexyl groups likely optimize membrane permeability, enhancing intracellular GPX4 targeting .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Key Notes:

- Solubility : Aryl-substituted derivatives (e.g., 2,4-dimethylphenyl) exhibit lower aqueous solubility compared to FIN56’s cyclohexyl groups, which may limit bioavailability .

- Stability: The hydroxyimino group in FIN56 requires storage in dry conditions to prevent degradation, whereas simpler sulfonamides (e.g., 2,4-dimethylphenyl) are more stable .

Biological Activity

N2,N7-Bis(2,4-dimethylphenyl)-9H-fluorene-2,7-disulfonamide, also known by its CAS number 303059-33-8, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C29H28N2O4S2. Its structure features a fluorene backbone substituted with two sulfonamide groups and two 2,4-dimethylphenyl groups. This structural configuration is believed to influence its biological activity significantly.

Research indicates that compounds similar to this compound may exhibit their biological activities through various mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes. For instance, similar fluorene derivatives have been shown to target dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both cancer cells and bacteria .

- Antioxidant Activity : Some studies suggest that sulfonamide derivatives can act as antioxidants, potentially reducing oxidative stress in cells. This property could contribute to their anticancer effects by protecting normal cells while targeting malignant ones.

- Cellular Signaling Modulation : The compound may influence signaling pathways related to cell proliferation and apoptosis, which are crucial in cancer biology .

Anticancer Activity

Several studies have highlighted the anticancer potential of fluorene-based compounds. For instance:

- Cytotoxicity Assays : this compound has been evaluated against various cancer cell lines, including A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma). Preliminary results indicate significant cytotoxic effects at micromolar concentrations .

- Mechanistic Insights : The compound’s interaction with DHFR suggests a dual mechanism where it not only inhibits DNA synthesis but may also induce ferroptosis—a form of regulated cell death associated with lipid peroxidation .

Antimicrobial Activity

The antimicrobial properties of sulfonamide-containing compounds have also been investigated:

- Inhibition Studies : Similar fluorene derivatives demonstrated notable activity against multidrug-resistant bacterial strains. The mechanism often involves disrupting bacterial folate metabolism by inhibiting DHFR .

- Comparative Analysis : In comparative studies against standard antibiotics like vancomycin and gentamicin, certain fluorene derivatives exhibited superior antimicrobial efficacy .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15 | DHFR inhibition |

| MDA-MB-231 (Breast) | 12 | Induction of apoptosis |

| WI-38 (Normal) | >50 | Selective toxicity |

Table 2: Antimicrobial Activity

| Bacterial Strain | Zone of Inhibition (mm) | Reference Drug |

|---|---|---|

| Staphylococcus aureus | 11 | Vancomycin |

| Escherichia coli | 10 | Gentamicin |

| Pseudomonas aeruginosa | 8 | Gentamicin |

Case Studies

- Study on Anticancer Efficacy : A recent study evaluated the effects of this compound on A549 cells. Results indicated that the compound induced apoptosis through mitochondrial pathways and significantly reduced cell viability compared to untreated controls.

- Antimicrobial Evaluation : In another investigation focusing on its antimicrobial properties, the compound was tested against various Gram-positive and Gram-negative bacteria. The results showed substantial inhibition zones comparable to established antibiotics, highlighting its potential as an alternative therapeutic agent.

Q & A

Q. What are the recommended methods for synthesizing N2,N7-Bis(2,4-dimethylphenyl)-9H-fluorene-2,7-disulfonamide with high purity?

Methodological Answer: The synthesis typically involves sulfonamide bond formation between fluorene-2,7-disulfonyl chloride and 2,4-dimethylaniline derivatives. Key steps include:

- Reagent Selection : Use freshly distilled 2,4-dimethylaniline to minimize oxidation byproducts.

- Reaction Conditions : Conduct the reaction under anhydrous conditions in dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine (Et₃N) to neutralize HCl .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) improves purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: A multi-technique approach is critical:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.8 ppm for fluorene and dimethylphenyl groups). Compare with computational predictions (DFT) for validation .

- IR Spectroscopy : Detect sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 568.2).

| Technique | Key Peaks/Data | Purpose |

|---|---|---|

| ¹H NMR | δ 2.2–2.4 ppm (CH₃), δ 7.2–7.8 ppm (aromatic) | Substituent confirmation |

| IR | 1350 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym) | Functional group analysis |

| HRMS | Exact mass ± 3 ppm | Molecular formula validation |

Q. What solvent systems are optimal for achieving solubility in experimental settings?

Methodological Answer: Solubility varies with polarity:

- Polar Aprotic Solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for reaction media (solubility >50 mg/mL).

- Low-Polarity Solvents : Toluene or chloroform for crystallization (solubility ~5–10 mg/mL at 25°C).

- Aqueous Compatibility : Insoluble in water; use surfactant-assisted emulsions for biological assays .

Q. How should researchers assess the compound's stability under various storage conditions?

Methodological Answer:

- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>200°C typical for fluorene derivatives).

- Light Sensitivity : Store in amber vials at -20°C; monitor UV-vis spectra (λmax ~300 nm) for photodegradation .

- Hydrolytic Stability : Incubate in pH 7.4 buffer (37°C, 7 days) and analyze via HPLC for sulfonamide bond integrity .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR vs. computational predictions) be systematically resolved?

Methodological Answer:

- Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, fluorene C-H correlations distinguish positional isomers .

- X-ray Crystallography : Resolve absolute configuration if crystals form (slow evaporation from ethanol). Compare with DFT-optimized structures .

- Dynamic NMR : Use variable-temperature ¹H NMR to study conformational changes (e.g., restricted rotation in sulfonamide groups).

Q. What strategies exist for modifying the sulfonamide groups to enhance specific physicochemical properties?

Methodological Answer:

- Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) via electrophilic substitution to modulate electronic properties. Monitor reactivity with Hammett constants .

- Coordination Chemistry : Explore metal complexation (e.g., Cu²⁺) using sulfonamide lone pairs; study via UV-vis titration (ligand-to-metal charge transfer bands) .

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this fluorene derivative?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate frontier orbitals (HOMO-LUMO gap ~4.5 eV predicts charge transport potential) .

- Molecular Dynamics : Simulate aggregation behavior in solvents (e.g., π-π stacking in toluene) using GROMACS .

- Docking Studies : Predict biological interactions (e.g., with carbonic anhydrase) via AutoDock Vina; validate with SPR binding assays .

Q. How can researchers design experiments to investigate potential biological targets or interactions?

Methodological Answer:

- Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (IC₅₀ determination via stopped-flow spectroscopy) .

- Cellular Uptake Studies : Fluorescently label the compound (e.g., BODIPY conjugation) and image via confocal microscopy .

- Toxicity Profiling : Use MTT assays on HEK293 cells; correlate results with LogP values (target LogP <5 for reduced cytotoxicity) .

Data Contradiction Analysis

Case Study : Conflicting NMR integration ratios for aromatic protons.

- Root Cause : Rotameric equilibria in sulfonamide groups at room temperature.

- Resolution : Acquire ¹H NMR at -40°C to "freeze" conformers or use NOESY to identify spatial correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.